N-Ethyl-N-methylguanidine
Overview
Description
Synthesis Analysis
The synthesis of N-ethyl-N-methylguanidine and its derivatives has been explored in different studies. For instance, the synthesis and binding characteristics of N-(1-naphthyl)-N'-(3-[(125)I]-iodophenyl)-N'-methylguanidine, a potential SPECT agent for imaging NMDA receptor activation, highlight the intricate methods involved in producing N-methylated guanidine compounds (Owens et al., 2000).
Molecular Structure Analysis
Research into the molecular structure of N-methylated guanidines, such as N,N'-dimethyl-N,N'-diphenylguanidine, reveals their conformational properties and how these can be utilized in constructing water-soluble oligomers with multilayered aromatic structures (Tanatani et al., 1998).
Chemical Reactions and Properties
N-Ethyl-N-methylguanidine participates in a variety of chemical reactions due to its guanidine group. For example, reactions of N-methyl-N'-nitro-N-nitrosoguanidine with mammalian cells demonstrate the chemical's reactivity and potential inhibition of DNA, RNA, and protein synthesis (Anderson & Burdon, 1970).
Physical Properties Analysis
The physical properties of N-Ethyl-N-methylguanidine, such as solubility, melting point, and stability, are crucial for its handling and application in various research and industrial processes. However, specific studies focusing solely on these aspects of N-Ethyl-N-methylguanidine were not identified in the current literature search.
Chemical Properties Analysis
The chemical properties of N-Ethyl-N-methylguanidine, including its basicity, reactivity with different chemical agents, and participation in nucleophilic substitution reactions, are essential for understanding its behavior in chemical syntheses and potential applications. For instance, the synthesis and biological evaluation of novel compounds involving guanidine derivatives highlight the versatility of guanidines in chemical reactions (Klimova et al., 2012).
Scientific Research Applications
Mutagenesis and Chromosome Mapping : N-methyl-N-nitro-N-nitrosoguanidine (a related compound) is a powerful mutagen used to induce mutations in Escherichia coli. This specificity allows for directed mutagenesis and studying chromosome replication and mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
Pharmacological Applications : N-ethyl-N-methylguanidine derivatives have been evaluated for their role as N-methyl-D-aspartate (NMDA) receptor ion-channel blockers, indicating their potential in treating brain diseases like stroke, trauma, epilepsy, and neurodegenerative diseases (Hu et al., 1997).
Antioxidant Activities : A study compared the antioxidant activities of aminoguanidine, methylguanidine, and guanidine, indicating their potential in inhibiting free radicals and metabolites generated by human leukocytes (Yildiz, Demiryürek, Şahin-Erdemli, & Kanzik, 1998).
Neuromuscular Junction Studies : The effects of N-alkyl derivatives of guanidine, including methyl- and ethylguanidine, were studied at the frog neuromuscular junction, suggesting their impact on synaptic transmission (Farley, Yeh, Watanabe, & Narahashi, 1981).
Adaptive Response to Alkylating Agents : N-methyl-N′-nitro-N-nitrosoguanidine, a related compound, is studied for its mutagenic effects due to DNA methylation at specific sites (Jeggo, Defais, Samson, & Schendel, 1978).
Designing Polyamine Pharmacophores : N-Ethylated N-arylmethyl polyamine conjugates, related to N-ethyl-N-methylguanidine, have been synthesized and evaluated for targeting the polyamine transporter in leukemia cells (Kaur et al., 2008).
Reactivity with Nucleic Acids and Proteins : N-ethyl-N'-nitro-n-nitrosoguanidine has been studied for its reactivity with nucleic acids and proteins, comparing it to N-methyl-N'-nitro-N-nitrosoguanidine (Yoda, Sakiyama, & Fujimura, 1982).
properties
IUPAC Name |
1-ethyl-1-methylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGSQBLSFXFROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274637 | |
Record name | N-Ethyl-N-methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-methylguanidine | |
CAS RN |
1113-61-7 | |
Record name | N-Ethyl-N-methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ethyl-N-methylguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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